molecular formula C18H22N2O2 B5317997 N-(2-ethoxyphenyl)-N'-(2-ethyl-6-methylphenyl)urea

N-(2-ethoxyphenyl)-N'-(2-ethyl-6-methylphenyl)urea

Cat. No. B5317997
M. Wt: 298.4 g/mol
InChI Key: JKQARNSGTNAJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(2-ethyl-6-methylphenyl)urea, commonly known as EPM-2750, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of urea derivatives and has been found to exhibit promising biological activities. The purpose of

Mechanism of Action

The exact mechanism of action of EPM-2750 is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of STAT3, a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
EPM-2750 has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It also inhibits the proliferation of cancer cells and induces apoptosis in these cells. Additionally, it has been found to protect against oxidative stress and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the major advantages of EPM-2750 is its broad range of biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a potentially useful therapeutic agent for a variety of diseases. Additionally, its relatively simple synthesis method and high yield make it a cost-effective compound to produce. However, one limitation of EPM-2750 is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on EPM-2750. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of EPM-2750 and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of EPM-2750 in human clinical trials.

Synthesis Methods

The synthesis of EPM-2750 involves the reaction of 2-ethoxyaniline with 2-ethyl-6-methylaniline in the presence of a catalyst such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with isocyanate, followed by purification using column chromatography. The yield of EPM-2750 is typically around 60-70%.

Scientific Research Applications

EPM-2750 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. In particular, EPM-2750 has shown promising results in the treatment of breast cancer, prostate cancer, and leukemia. Additionally, it has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-ethyl-6-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-14-10-8-9-13(3)17(14)20-18(21)19-15-11-6-7-12-16(15)22-5-2/h6-12H,4-5H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQARNSGTNAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)NC2=CC=CC=C2OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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